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molecular formula C8H11NO2 B1580635 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester CAS No. 936-12-9

2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester

Cat. No. B1580635
M. Wt: 153.18 g/mol
InChI Key: DJDPDVJJTIGJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696223B2

Procedure details

Ammonium hydroxide (28 to 30% (HCl titration (as NH3)), 290 mL, 4.3 mol) was added dropwise to a mixture of chloroacetaldehyde (50% wt aqueous solution, 182 mL, 1.43 mol) and ethyl acetoacetate (183 mL, 1.43 mol) at 0° C. The ice bath was removed, and the reaction mixture was stirred at ambient temperature overnight. The reaction mixture was extracted twice with ethyl acetate. The combined organic layers were washed with 2N hydrochloric acid and saturated sodium chloride aqueous solution, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by flash chromatography eluting from silica gel with a gradient of 0-50% ethyl acetate in hexanes to afford 73.1 g of the title compound as a yellow solid. 1H NMR (200 MHz, CDCl3) δ 6.55 (2H, d, J=2.4 Hz), 4.26 (2H, q, J=7.4 Hz), 2.52 (3H, s), and 1.34 (3H, t, J=7.4 Hz).
Quantity
290 mL
Type
reactant
Reaction Step One
Quantity
182 mL
Type
reactant
Reaction Step One
Quantity
183 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].Cl[CH2:4][CH:5]=O.[C:7]([O:13][CH2:14][CH3:15])(=[O:12])[CH2:8][C:9]([CH3:11])=O>>[CH2:14]([O:13][C:7]([C:8]1[CH:5]=[CH:4][NH:2][C:9]=1[CH3:11])=[O:12])[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
290 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
182 mL
Type
reactant
Smiles
ClCC=O
Name
Quantity
183 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with 2N hydrochloric acid and saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography
WASH
Type
WASH
Details
eluting from silica gel with a gradient of 0-50% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 73.1 g
YIELD: CALCULATEDPERCENTYIELD 33.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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